![molecular formula C12H10N4O2 B14961462 N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
N,N'-Bis[cyanomethyl]terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[cyanomethyl]terephthalamide is a compound belonging to the class of terephthalamides It is characterized by the presence of cyanomethyl groups attached to the nitrogen atoms of the terephthalamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[cyanomethyl]terephthalamide typically involves the reaction of terephthaloyl chloride with cyanomethylamine. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the terephthaloyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of N,N’-Bis[cyanomethyl]terephthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis[cyanomethyl]terephthalamide can undergo various chemical reactions, including:
Oxidation: The cyanomethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The cyanomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Terephthalic acid derivatives.
Reduction: Terephthalamide derivatives with primary amine groups.
Substitution: Various substituted terephthalamides depending on the nucleophile used.
Scientific Research Applications
N,N’-Bis[cyanomethyl]terephthalamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-Bis[cyanomethyl]terephthalamide involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The cyanomethyl groups can form hydrogen bonds with acceptor molecules, while the terephthalamide core provides a rigid framework that can interact with other aromatic systems. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
- N,N’-Bis(2-hydroxyethyl)terephthalamide
- N,N’-Dimethylterephthalamide
- N,N’-Dibutylterephthalamide
Comparison: N,N’-Bis[cyanomethyl]terephthalamide is unique due to the presence of cyanomethyl groups, which impart distinct reactivity and interaction capabilities compared to other terephthalamides. For instance, N,N’-Bis(2-hydroxyethyl)terephthalamide has hydroxyl groups that can form stronger hydrogen bonds, while N,N’-Dimethylterephthalamide and N,N’-Dibutylterephthalamide have alkyl groups that influence their solubility and hydrophobicity.
Properties
Molecular Formula |
C12H10N4O2 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-N,4-N-bis(cyanomethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H10N4O2/c13-5-7-15-11(17)9-1-2-10(4-3-9)12(18)16-8-6-14/h1-4H,7-8H2,(H,15,17)(H,16,18) |
InChI Key |
ZIWNPFGOLDMBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC#N)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



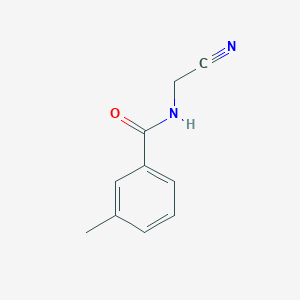
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)
![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)
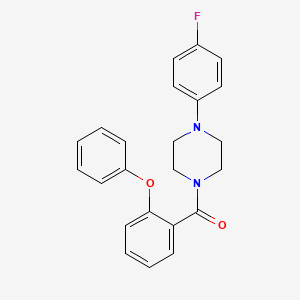
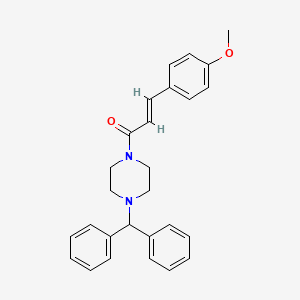
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
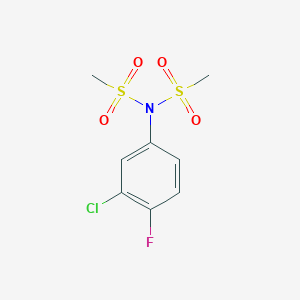
![4-(2-chloro-5-nitrophenyl)-2-[(2,3-dichlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961468.png)
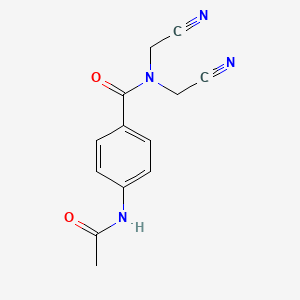
![6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14961478.png)
